N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine
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Overview
Description
N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine is a complex organic compound with a unique structure that combines elements of benzo[c]chromene and glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine typically involves multiple steps:
Formation of the Benzo[c]chromene Core: The initial step involves the synthesis of the benzo[c]chromene core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Propanoyl Group:
Attachment of Glycylglycine: The final step is the coupling of the propanoyl intermediate with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzo[c]chromene core or the propanoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine
- N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]butanoyl}glycylglycine
Uniqueness
N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycylglycine is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O7 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-[[2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H24N2O7/c1-11-16(29-12(2)20(27)23-9-17(24)22-10-18(25)26)8-7-14-13-5-3-4-6-15(13)21(28)30-19(11)14/h7-8,12H,3-6,9-10H2,1-2H3,(H,22,24)(H,23,27)(H,25,26) |
InChI Key |
SXSUUWATWRQQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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